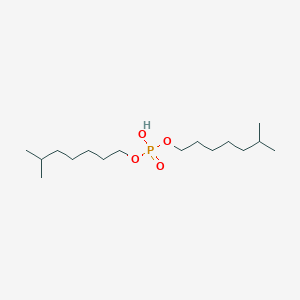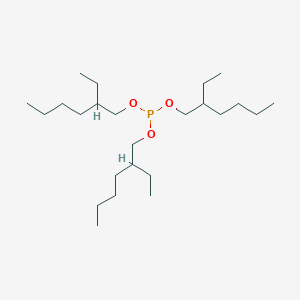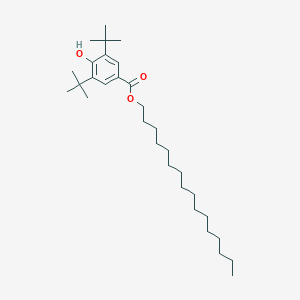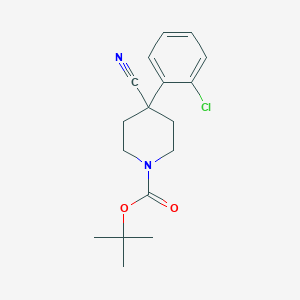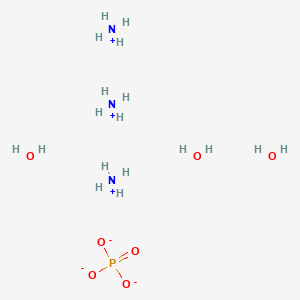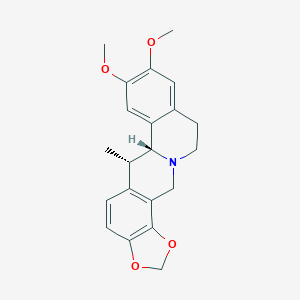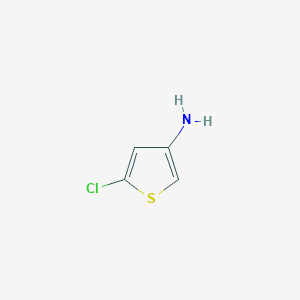
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
概要
説明
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, also known as PEDA, is a high molecular weight organic compound derived from 2,2,6,6-tetramethylpiperidine (TMP). It contains two hindered amine functions and a long carbon chain, making the molecule compatible with hydrocarbon polymers .
Synthesis Analysis
The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate involves the use of sebacic acid, a dicarboxylic acid with an 8 carbon linker, as the backbone of the base-coat molecule .Molecular Structure Analysis
The molecular formula of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is C30H56N2O4 . It contains two hindered amine functions and a long carbon chain .Chemical Reactions Analysis
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .Physical And Chemical Properties Analysis
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a white solid with a molecular weight of 508.78 . It has a melting point of 31 to 33 °C , a boiling point of > 350 °C , and a density of 0.99 g·cm-3 . It is slightly soluble in water and more soluble in acetone .科学的研究の応用
- Application : It is used as a “bottom coat” layer before a “top coat” of superhydrophobic NeverWet coating is applied .
- Method : The compound creates a reactive surface on the desired substrate for subsequent application of the siloxane nanoparticles .
- Results : The exact nature of the interaction between the bottom coat and the nanoparticles is not clear, but it is speculated that the nanoparticles may be reacting with the bottom coat or forming some sort of complex .
- Application : It can be used as a hindered amine UV stabilizer in plastic materials .
- Method : The exact method of application is not specified, but it is likely incorporated into the polymer during the polymerization process .
- Results : The compound helps to protect the polymer from degradation due to UV radiation .
3. Photosensitive Resin for 3D Printing
- Application : It is used in the preparation of photosensitive resin for 3D printing .
- Method : The exact method of application is not specified, but it is likely mixed with other components to form the photosensitive resin .
- Results : The compound likely contributes to the photosensitivity of the resin, allowing it to solidify when exposed to light .
- Application : It is used as a light stabilizer in personal care products .
- Method : The compound is likely incorporated into the product during manufacturing .
- Results : The compound helps to protect the product from degradation due to light exposure .
- Application : It is used for industrial coatings, automotive coatings, coil coatings, wood used color coating and mixed paint, radiation cured coatings and inks .
- Method : The compound is likely incorporated into the coating during the manufacturing process .
- Results : The compound helps to protect the coating from degradation due to light exposure .
- Application : It is used as a dispersing agent and emulsifying agent .
- Method : The compound is likely mixed with other components to form the emulsion .
- Results : The compound likely contributes to the stability of the emulsion .
7. Alkyd Paint and Other Coatings
- Application : It is used in alkyd paint, radiation cured coatings and inks, including emulsion paint, oil-based paint, single or double component polyurethane, single and double component epoxy resin, transparent and colored paint, thermosetting and thermoplastic acrylate, radiation curing acrylic, polyester, phenolic aldehyde, ethyl and etc .
- Method : The compound is likely incorporated into the coating during the manufacturing process .
- Results : The compound helps to protect the coating from degradation due to light exposure .
8. Hindered Amine Light Stabilizer (HALS) in Plastics, Resins
Safety And Hazards
将来の方向性
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is used in the automotive sector as a stabilizer against the degradation of polymers induced by solar ultraviolet radiation . It is also used in the preparation of photosensitive resin for 3D printing . Its future applications may continue to expand in these and other areas.
特性
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24/h23-24H,11-22H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOILICUEWXSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036479 | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Yellowish liquid with an ester-like odor; [BASF MSDS] | |
| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20330 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20330 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
CAS RN |
41556-26-7 | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41556-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ5QK3K4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
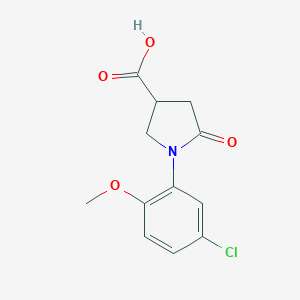
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

